molecular formula C14H20BrNO2 B297076 2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide

Cat. No.: B297076
M. Wt: 314.22 g/mol
InChI Key: NTKLDGXXJWTZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis, and the suppression of inflammatory cytokine production. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide is its versatility, as it can be used in a variety of different experimental settings. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide, including the development of new drugs based on its antitumor and anti-inflammatory properties, the synthesis of novel materials using this compound as a building block, and the exploration of its potential applications in environmental science. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various experimental settings.

Synthesis Methods

2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenol with diethylamine, followed by acetylation using acetic anhydride. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been used as a catalyst for the degradation of organic pollutants in wastewater.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N,N-diethylacetamide

InChI

InChI=1S/C14H20BrNO2/c1-5-16(6-2)13(17)9-18-12-7-10(3)14(15)11(4)8-12/h7-8H,5-6,9H2,1-4H3

InChI Key

NTKLDGXXJWTZIE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)COC1=CC(=C(C(=C1)C)Br)C

Canonical SMILES

CCN(CC)C(=O)COC1=CC(=C(C(=C1)C)Br)C

Origin of Product

United States

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